2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a hydroxy group at the 2-position, a methyl group at the 5-position, and a pyrazolyl group at the N-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-hydroxy-5-methylbenzoic acid, is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide.
Reduction: Formation of 2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of 2-hydroxy-5-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide.
Scientific Research Applications
2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the hydroxy and pyrazolyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-1-methyl-1H-pyrazole: Shares the pyrazolyl group but lacks the benzamide core.
2-hydroxy-5-methylbenzoic acid: Contains the benzamide core but lacks the pyrazolyl group.
Uniqueness
2-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the combination of the hydroxy, methyl, and pyrazolyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(16)9(7-8)12(17)13-11-5-6-15(2)14-11/h3-7,16H,1-2H3,(H,13,14,17) |
InChI Key |
ZUTLPXDTMGLCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=NN(C=C2)C |
Origin of Product |
United States |
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